Kaempferide

Übersicht

Beschreibung

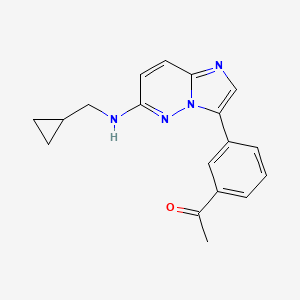

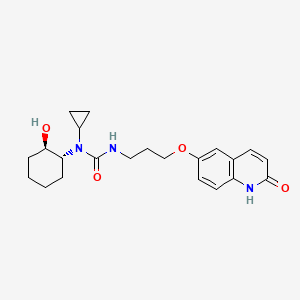

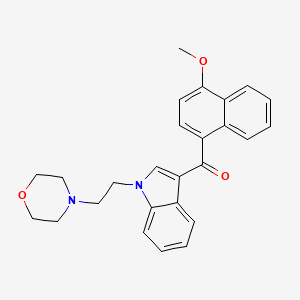

Kaempferide is an O-methylated flavonol, a type of chemical compound . It can be found in Kaempferia galanga (aromatic ginger). It has been noted to inhibit pancreatic cancer growth by blockading an EGFR-related pathway .

Molecular Structure Analysis

Kaempferide is a monomethoxyflavone that is the 4’-O-methyl derivative of kaempferol . It is a trihydroxyflavone, a monomethoxyflavone, and a 7-hydroxyflavonol .

Chemical Reactions Analysis

Kaempferide has been shown to have beneficial effects on various diseases. For instance, it has been found to ameliorate cisplatin-induced nephrotoxicity via inhibiting oxidative stress and inducing autophagy . It also has beneficial effects against cancer, liver injury, obesity, and diabetes .

Physical And Chemical Properties Analysis

Kaempferide has a chemical formula of C16H12O6 . It is a monomethoxyflavone that is the 4’-O-methyl derivative of kaempferol . It is a trihydroxyflavone, a monomethoxyflavone, and a 7-hydroxyflavonol .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Kaempferol, a well-known flavonoid found in a wide variety of herbs and plant families, exhibits significant antimicrobial properties . It has shown antibacterial, antifungal, and antiprotozoal activities . A novel nanotechnology application involving a blend loaded with kaempferol nanocrystals showed promising results against A. baumannii, focusing on treating infected wounds .

Anti-Cancer Properties

Kaempferol has been shown to have anti-cancer properties in multiple experimental and biological investigations . It alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . Kaempferol has the potential to be an effective therapy for numerous tumors .

Anti-Inflammatory Effects

Apart from their anticarcinogenic effects, kaempferol and its associated compounds also exhibit anti-inflammatory effects . It has been shown to inhibit interleukin (IL) 1β, IL-6, and TNFα production, and decrease the levels of monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2) .

Treatment of Rheumatoid Arthritis

Kaempferol inhibits FGFR3 activity by binding to the active pocket of the FGFR3 kinase domain, which plays a role in the proliferation and migration of human FLS . This suggests that kaempferol could be a potential treatment for rheumatoid arthritis .

Neuroprotective Effects

Kaempferol has been shown to improve the lesion of nigrostriatal dopaminergic neurons in an in vivo study using BALB mice . This suggests that kaempferol could have potential neuroprotective effects .

Traditional Applications

Many of the kaempferol-containing plants have been used in traditional systems all over the world for centuries to treat numerous conditions . This highlights the potential of kaempferol in traditional medicine applications .

Wirkmechanismus

Target of Action

Kaempferide, an O-methylated flavonol, is found in Kaempferia galanga (aromatic ginger) . It has been noted to inhibit pancreatic cancer growth by blockading an EGFR-related pathway . It also targets the NLRP3 inflammasome, which is constituted of NLRP3-PYCARD-CASP1 protein complex responsible for activating caspase-1 and mature IL-1β .

Mode of Action

Kaempferide interacts with its targets, leading to the blockade of the EGFR-related pathway, thereby inhibiting the growth of pancreatic cancer . It also inactivates the NLRP3 inflammasome, leading to a decrease in the inflammatory response .

Biochemical Pathways

Kaempferide affects multiple signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has been shown to control carcinogenic pathways in different malignancies . It also modulates several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade .

Pharmacokinetics

Kaempferol glucosides, which have many sugar units in their structure, travel to the large intestine, where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs . This process impacts the bioavailability of Kaempferide.

Result of Action

Kaempferide has been shown to have anti-cancer properties, altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It also induces apoptosis in cancer cells . In addition, it has been shown to have a significant effect on Nonalcoholic fatty liver disease (NAFLD) prevention and treatment .

Action Environment

The action, efficacy, and stability of Kaempferide can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the absorption of Kaempferide . Moreover, the effectiveness of Kaempferide can be influenced by the patient’s natural state and the type of cancer .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFSKOYWJBQGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034155 | |

| Record name | Kaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Kaempferide | |

CAS RN |

491-54-3 | |

| Record name | Kaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kaempferide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508XL61MPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C | |

| Record name | Kaempferide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Kaempferide has been shown to interact with various cellular targets. Research suggests it can modulate the activity of: * Signaling pathways: MAPK [, , ], STAT3 [], NF-κB [, ], AKT [, , ], and TGF-β []. * Enzymes: CYP1A1, CYP1A2, CYP2C9 [, ], Stearoyl-CoA Desaturase 1 (SCD-1) [], Heme Oxygenase-1 (HO-1) [], P-glycoprotein []. * Proteins: B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax) [], Caspase-3 [], Claudin-2 [], HPV oncoproteins E6 and E7 [].

ANone: The interaction of Kaempferide with these targets results in a range of biological effects, including:

* **Induction of Apoptosis:** Kaempferide can trigger apoptosis in cancer cells by decreasing mitochondrial membrane potential, modulating Bcl-2 family proteins, and activating caspase-3 [, ].* **Inhibition of Cell Proliferation:** Kaempferide can inhibit the proliferation of various cancer cell lines [, , , , ]. It can induce cell cycle arrest in the G0/G1 phase by downregulating p-AKT, Cyclin D1, and Cyclin-dependent kinase 2 [].* **Reduction of Oxidative Stress:** Kaempferide exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes like HO-1 and Nrf2 [, ]. * **Improvement of Lipid Metabolism:** Kaempferide can attenuate lipid accumulation by reducing the expression of lipogenesis-related proteins like SREBP1, FAS, and SCD-1 [, ].* **Modulation of Cellular Transport:** Kaempferide interacts with P-glycoprotein, a transmembrane transporter involved in multidrug resistance [].ANone: The molecular formula of Kaempferide is C16H12O6, and its molecular weight is 300.26 g/mol.

ANone: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) [, ] and Mass Spectrometry (MS) [] have been extensively employed to elucidate the structure of Kaempferide and its derivatives.

ANone: High-Performance Liquid Chromatography (HPLC) [, , , , , , , ] coupled with various detectors like Diode Array Detector (DAD) [, ] and Mass Spectrometry (MS) [, ] has been widely used for the quantification of Kaempferide in biological samples, plant extracts, and pharmaceutical formulations.

ANone: Kaempferide’s diverse biological activities make it a promising candidate for various applications:

* **Anticancer Agent:** Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines [, , , , ] highlights its potential as an anticancer agent.* **Treatment of Metabolic Disorders:** Kaempferide's capacity to improve glycolipid metabolism, reduce lipid accumulation, and improve insulin sensitivity [, ] suggests its potential for treating metabolic disorders like obesity, diabetes, and non-alcoholic fatty liver disease. * **Antioxidant and Anti-Inflammatory Agent:** The ROS scavenging and anti-inflammatory properties [, , ] of Kaempferide make it a potential therapeutic agent for inflammatory diseases.Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-](/img/structure/B1673191.png)

![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)

![4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B1673197.png)